Bis(2,5-dioxopyrrolidin-1-yl) oxalate is a chemical compound with the molecular formula and a molecular weight of 288.28 g/mol. This compound features two 2,5-dioxopyrrolidin-1-yl groups linked by an oxalate moiety. The structure is characterized by its cyclic imide functionalities, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .
Research indicates that bis(2,5-dioxopyrrolidin-1-yl) oxalate exhibits notable biological activities, including:
Several synthesis methods have been reported for bis(2,5-dioxopyrrolidin-1-yl) oxalate:
Bis(2,5-dioxopyrrolidin-1-yl) oxalate finds applications in various fields:
Interaction studies involving bis(2,5-dioxopyrrolidin-1-yl) oxalate focus on its binding affinity with biological targets. Research has shown that it can interact with various enzymes and receptors, influencing their activity. These interactions are crucial for understanding its pharmacological profile and optimizing its use in therapeutic settings .
Several compounds share structural characteristics with bis(2,5-dioxopyrrolidin-1-yl) oxalate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(2,5-dioxopyrrolidin-1-yl) carbonate | Similar structure; used in drug synthesis | |
| Di(N-succinimidyl) adipate | Exhibits similar reactivity; used in bioconjugation | |
| Bis(2,5-dioxopyrrolidin-1-yl) adipate | Related compound; utilized in peptide synthesis |
Bis(2,5-dioxopyrrolidin-1-yl) oxalate is unique due to its specific combination of dioxopyrrolidine units linked by an oxalate group, which imparts distinct chemical reactivity and biological activity not found in other similar compounds. Its dual functionality allows for versatile applications in both synthetic chemistry and biological research .
Irritant